molecular formula C20H15ClFN3 B12680298 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- CAS No. 170938-63-3

1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)-

Cat. No.: B12680298
CAS No.: 170938-63-3
M. Wt: 351.8 g/mol
InChI Key: WFTCMOKXIZPGMX-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a combination of imidazole, pyrrole, and substituted phenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-1H-imidazole-5-carbaldehyde with thiosemicarbazide under refluxing conditions in acetic acid (80%) to form thiosemicarbazones . The reaction conditions often require precise temperature control and the use of solvents like ethanol and acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetonitrile, dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

  • 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate
  • 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
  • 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole

Comparison: Compared to these similar compounds, 1H-Imidazole, 1-((4-(2-chlorophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methyl)- stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . The presence of both chlorophenyl and fluorophenyl groups can enhance its binding affinity to specific targets, making it a valuable compound for further research and development.

Properties

CAS No.

170938-63-3

Molecular Formula

C20H15ClFN3

Molecular Weight

351.8 g/mol

IUPAC Name

1-[[4-(2-chlorophenyl)-1H-pyrrol-3-yl]-(4-fluorophenyl)methyl]imidazole

InChI

InChI=1S/C20H15ClFN3/c21-19-4-2-1-3-16(19)17-11-24-12-18(17)20(25-10-9-23-13-25)14-5-7-15(22)8-6-14/h1-13,20,24H

InChI Key

WFTCMOKXIZPGMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2C(C3=CC=C(C=C3)F)N4C=CN=C4)Cl

Origin of Product

United States

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